3-hydroxy-5-(2-methoxyphenyl)-1-(pyridin-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the pyrrol-2-one family, characterized by a five-membered lactam ring fused with aromatic and heterocyclic substituents. Its structure features:
- A 2-methoxyphenyl group at position 5, contributing electron-donating effects via the methoxy substituent.
- A thiophen-2-ylcarbonyl moiety at position 4, which enhances π-conjugation and may influence redox properties.
- A hydroxyl group at position 3, enabling hydrogen bonding and acidity.
These structural elements make the compound a candidate for applications in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., organic semiconductors) .
Properties
IUPAC Name |
4-hydroxy-2-(2-methoxyphenyl)-1-pyridin-2-yl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-27-14-8-3-2-7-13(14)18-17(19(24)15-9-6-12-28-15)20(25)21(26)23(18)16-10-4-5-11-22-16/h2-12,18,25H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGIOTRMSFZSAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C(=C(C(=O)N2C3=CC=CC=N3)O)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-(2-methoxyphenyl)-1-(pyridin-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The methoxyphenyl, pyridinyl, and thiophenylcarbonyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions could target the carbonyl group.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Compounds similar to this one have shown promising anticancer activity. For instance, derivatives containing β-ketoenol moieties have been reported as effective inhibitors of tumor cell growth in various cancer types, including leukemia and breast cancer . The mechanism often involves the inhibition of key enzymes involved in cell proliferation.
-
Antiviral Activity
- Research indicates that related compounds exhibit antiviral properties, particularly against influenza viruses. These compounds have been tested in vitro and in vivo, demonstrating effectiveness without significant cytotoxicity to host cells . This suggests that the compound could be further developed as a therapeutic agent for viral infections.
- Enzyme Inhibition
Case Study 1: Anticancer Activity
A study conducted by Tomassini et al. evaluated a series of β-ketoenol derivatives similar to this compound for their anticancer effects. The results indicated significant cytotoxicity against several tumor cell lines, suggesting potential for further development into therapeutic agents .
Case Study 2: Antiviral Efficacy
In another investigation, researchers tested related compounds against influenza viruses in both cell culture and animal models. The results showed reduced viral replication rates without toxicity to host cells, indicating a viable pathway for developing antiviral drugs based on this chemical framework .
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:
Molecular Targets: Such as enzymes, receptors, or DNA.
Pathways: Could include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights:
Substituent Position Effects: Methoxy vs. Meta vs. Para Substitution: The 3-methoxyphenyl analog () may exhibit reduced steric hindrance compared to the target compound’s 2-methoxyphenyl group, influencing binding affinity in receptor-ligand systems .
Heterocyclic Variations :
- Pyridine vs. Thiadiazole/Oxazole : Replacement of pyridin-2-yl with thiadiazole () or oxazole () alters π-electron density and hydrogen-bonding capacity. Thiadiazole’s sulfur atoms may enhance redox activity, while oxazole’s oxygen could improve solubility .
Physicochemical Properties :
- Melting Points : While direct data for the target compound is unavailable, analogs like the 1,2-dihydropyridine-3,5-dicarbonitrile derivative () exhibit a melting point of 190.9°C, suggesting that pyrrol-2-one derivatives with bulkier substituents may have higher thermal stability .
Synthetic Challenges :
- The thiophen-2-ylcarbonyl group in the target compound likely complicates crystallization compared to benzyloxy derivatives (), necessitating advanced techniques like single-crystal X-ray diffraction (SHELX-based methods, as in ) for structural elucidation .
Q & A
Q. How can the cyclization step in synthesizing this pyrrol-2-one derivative be optimized for higher yields?
Methodology:
- Base-assisted cyclization is critical. For analogous pyrrol-2-one derivatives (e.g., compound 15m and 16a in ), yields improved with optimized bases (e.g., NaOH or KOH) and polar aprotic solvents (e.g., DMF or DMSO).
- Purification : Use gradient column chromatography (e.g., ethyl acetate/PE ratios) or ethanol recrystallization to isolate pure products .
- Reaction conditions : Temperature control (60–80°C) and reaction time (6–12 hours) minimize side reactions.
Table 1 : Reaction Parameters for Cyclization Optimization
| Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| NaOH | DMF | 70 | 46 | |
| KOH | DMSO | 80 | 63 | |
| NaOEt | EtOH | 60 | 86 |
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodology:
- 1H/13C NMR : Assign signals for aromatic protons (δ 6.8–8.5 ppm) and carbonyl groups (δ 160–180 ppm). For example, the thiophen-2-ylcarbonyl group shows distinct deshielding in 15k (δ 168.2 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ for 15l : m/z 457.18) .
- FTIR : Identify hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .
Q. How do substituents (e.g., 2-methoxyphenyl, pyridin-2-yl) influence solubility and purification?
Methodology:
- Hydrophobic substituents (e.g., thiophen-2-ylcarbonyl) reduce aqueous solubility, necessitating organic solvents (e.g., DCM or ethyl acetate) for extraction.
- Polar groups (e.g., pyridin-2-yl) improve crystallinity, aiding recrystallization from ethanol or methanol .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodology:
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., carbonyl carbons). Substituents like 2-methoxyphenyl donate electron density, reducing electrophilicity .
- Docking studies : Model interactions with biological targets (e.g., enzymes) using analogs like 618869-70-8 (), which shares structural motifs.
Q. What experimental strategies resolve contradictions in spectroscopic data for tautomeric forms of this compound?
Methodology:
- Variable-temperature NMR : Monitor keto-enol tautomerism by tracking proton shifts at different temperatures .
- Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., hydroxyl groups) .
Q. How can Design of Experiments (DoE) optimize multi-step synthesis pathways for this compound?
Methodology:
- Factorial design : Test variables (e.g., catalyst loading, solvent ratios) using software like JMP or Minitab. For example, highlights flow-chemistry optimization for diazomethane synthesis, applicable to pyrrol-2-one derivatives .
- Response surface methodology : Maximize yield while minimizing impurities (e.g., byproduct 56 in ).
Q. What mechanistic insights explain substituent effects on the compound’s stability under acidic conditions?
Methodology:
- Kinetic studies : Monitor degradation rates via HPLC under varying pH (e.g., 1–5). The pyridin-2-yl group may stabilize intermediates via resonance .
- Mass spectrometry : Identify degradation products (e.g., hydrolysis of the thiophen-2-ylcarbonyl group) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for structurally similar derivatives?
Methodology:
- Purity validation : Use DSC (Differential Scanning Calorimetry) to confirm melting ranges. For example, compound 15m () showed a sharp melt at 209–211°C, indicating high purity .
- Crystallography : Compare X-ray structures to verify polymorphism or hydrate formation .
Methodological Tables
Table 2 : Key Characterization Data for Analogous Compounds
| Compound ID | Melting Point (°C) | 1H NMR (δ, ppm) | HRMS (m/z) | Reference |
|---|---|---|---|---|
| 15m | 209.0–211.9 | 7.2–8.1 (aromatic) | 432.12 | |
| 16a | 138.1–140.6 | 6.8–7.9 (aromatic) | 378.09 | |
| 15l | 256.3–258.6 | 7.3–8.4 (aromatic) | 457.18 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
